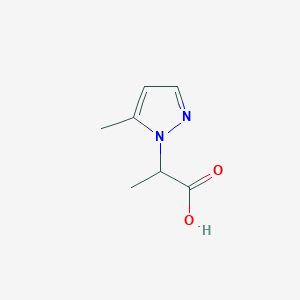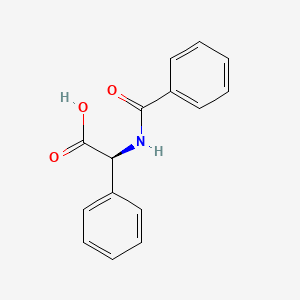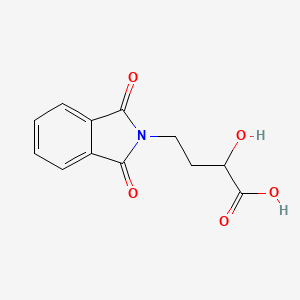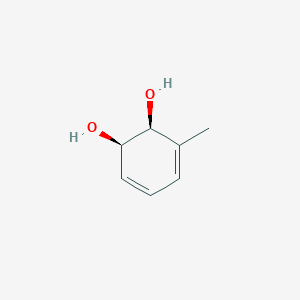
cis-1,2-Dihydro-3-methylcatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2-Dihydro-3-methylcatechol is a chiral organic compound with a unique structure characterized by a cyclohexadiene ring substituted with a methyl group and two hydroxyl groups. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2-Dihydro-3-methylcatechol can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexadiene derivative, in the presence of a chiral catalyst. This process ensures the selective formation of the desired enantiomer. The reaction conditions typically include a hydrogen source, a chiral catalyst, and a solvent, with the reaction being carried out under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
化学反応の分析
Types of Reactions
cis-1,2-Dihydro-3-methylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexadienone derivatives, while reduction can produce cyclohexanol derivatives .
科学的研究の応用
cis-1,2-Dihydro-3-methylcatechol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereoselective biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of cis-1,2-Dihydro-3-methylcatechol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to cis-1,2-Dihydro-3-methylcatechol include other chiral cyclohexadiene derivatives, such as (1R,2S)-2-phenylcyclopropanaminium and (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
(1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m1/s1 |
InChIキー |
FTZZKLFGNQOODA-RQJHMYQMSA-N |
SMILES |
CC1=CC=CC(C1O)O |
異性体SMILES |
CC1=CC=C[C@H]([C@H]1O)O |
正規SMILES |
CC1=CC=CC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


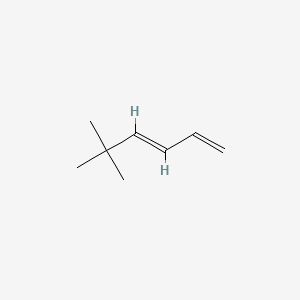
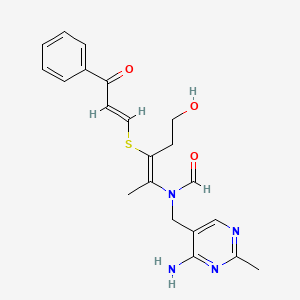
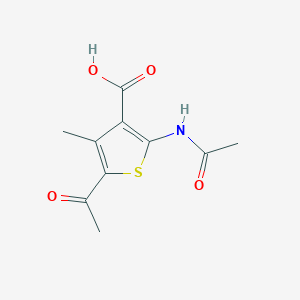
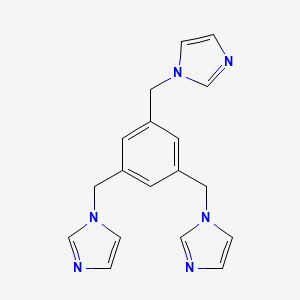
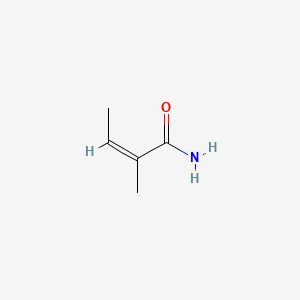
![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine](/img/structure/B1638555.png)
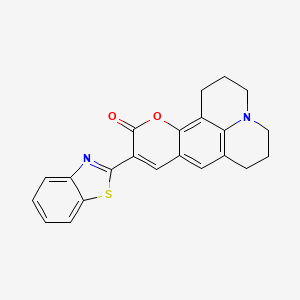
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
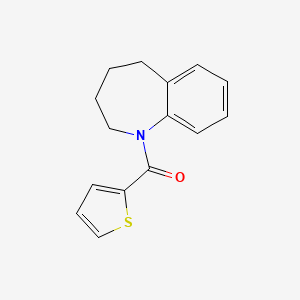
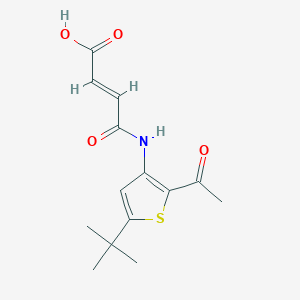
![disodium;5-amino-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1638567.png)
